1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H17N It is a derivative of ethanamine, featuring a cyclopropyl group and a 3-methylphenyl group attached to the ethanamine backbone
Preparation Methods
The synthesis of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-cyclopropyl-2-(3-methylphenyl)ethanone with ammonia or an amine source under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial production methods may involve the use of transaminase-mediated chiral selective synthesis, which allows for the production of enantiomerically pure compounds. This method utilizes transaminase enzymes to catalyze the transfer of an amino group to the ketone precursor, resulting in the formation of the desired amine .
Chemical Reactions Analysis
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction yields.
Scientific Research Applications
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-Cyclopropyl-2-(3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(3-methylphenyl)ethanone: This compound is the ketone analog and can be synthesized through the oxidation of the amine.
1-Cyclopropyl-2-(3-methylphenyl)ethanol: This is the alcohol analog, formed through the reduction of the amine.
This compound hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-cyclopropyl-2-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C12H17N/c1-9-3-2-4-10(7-9)8-12(13)11-5-6-11/h2-4,7,11-12H,5-6,8,13H2,1H3 |
InChI Key |
UUOFPYZAPDEVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C2CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.